
An In-depth Technical Guide to 2-
Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Hydroxyquinoline-4-carboxylic

acid

Cat. No.: B106741 Get Quote

IUPAC Name: 2-oxo-1H-quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-4-carboxylic
acid, a heterocyclic compound of significant interest in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical properties, synthesis, spectral

characteristics, and biological activities.

Chemical and Physical Properties
2-Hydroxyquinoline-4-carboxylic acid, which exists in tautomeric equilibrium with its 2-oxo

form, is a stable solid at room temperature.[1] Its high melting point is indicative of a stable

crystal lattice, likely reinforced by intermolecular hydrogen bonding.[1] It is sparingly soluble in

water but shows good solubility in polar organic solvents.[1]
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Property Value Reference

IUPAC Name
2-oxo-1H-quinoline-4-

carboxylic acid
[2]

Synonyms

2-Hydroxycinchoninic acid, 4-

Carboxycarbostyril, 2-oxo-1,2-

dihydroquinoline-4-carboxylic

acid

[2]

CAS Number 15733-89-8 [2]

Molecular Formula C₁₀H₇NO₃ [3][4]

Molecular Weight 189.17 g/mol [3][4]

Appearance
Light orange to yellow to green

powder/crystal

Melting Point >300 °C [3]

Boiling Point 403.6 °C (Predicted) [4]

Flash Point 197.9 °C (Predicted) [4]

Solubility
Soluble in polar organic

solvents
[1]

Crystal System Monoclinic

Space Group P2/n

Spectral Analysis
The structural elucidation of 2-Hydroxyquinoline-4-carboxylic acid is supported by various

spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of a related derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate,

in DMSO-d₆ shows characteristic signals for the quinoline ring protons.[5] The protons at

positions 3 and 4 of the 2(1H)-pyridone ring appear as doublets, while the protons of the fused
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benzene ring exhibit doublet of doublets splitting patterns.[5] The ¹³C NMR spectrum of this

derivative confirms the presence of carbonyl carbons, quaternary aromatic carbons, and

aromatic methines.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate,

displays characteristic absorption bands.[5] A broad peak around 3144 cm⁻¹ is attributed to N-

H and O-H stretching vibrations.[5] The carbonyl (C=O) stretching vibration is observed around

1632 cm⁻¹, and C=C stretching of the aromatic ring appears at approximately 1597 cm⁻¹.[5]

Mass Spectrometry
The mass spectrum of 2-Hydroxyquinoline-4-carboxylic acid would be expected to show a

molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for

carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl

group (M-45).[6] For quinoline derivatives, a characteristic fragmentation involves the loss of

HCN from the quinoline ring.[7]

Synthesis of 2-Hydroxyquinoline-4-carboxylic acid
Several synthetic routes to 2-Hydroxyquinoline-4-carboxylic acid and its derivatives have

been reported, including the Pfitzinger, Doebner, and Conrad-Limbach reactions. A well-

documented method involves the oxidation of a 2-hydroxy-4-halogenomethylquinoline

precursor.

Biological Activity and Mechanism of Action
2-Hydroxyquinoline-4-carboxylic acid and its derivatives exhibit a wide range of biological

activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antibacterial Activity
This compound has shown potent antibacterial activity against Streptococcus faecalis.[4]

Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively investigated as

antibacterial agents.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.mdpi.com/1422-8599/2023/2/M1672
https://www.mdpi.com/1422-8599/2023/2/M1672
https://www.mdpi.com/1422-8599/2023/2/M1672
https://www.mdpi.com/1422-8599/2023/2/M1672
https://www.mdpi.com/1422-8599/2023/2/M1672
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chempap.org/file_access.php?file=542a75.pdf
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.biosynth.com/p/FH44004/15733-89-8-2-hydroxyquinoline-4-carboxylic-acid
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.880067/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticancer and Antiproliferative Activity
Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been studied as P-

glycoprotein inhibitors to combat multidrug resistance in cancer.[9][10] Furthermore, some

derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase

implicated in cancer.[8] The parent compound has been noted for its growth inhibition capacity

against the MCF7 mammary cancer cell line.

Anti-inflammatory Activity
Quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, with

some studies suggesting a potential link to the inhibition of the NF-κB signaling pathway.

Other Activities
The compound is also known to be an inhibitor of bacterial efflux pumps and DNA

topoisomerase.[1] Its ability to chelate metal ions is also a key feature of its biological activity.

[11]

Experimental Protocols
Synthesis of 2-Hydroxyquinoline-4-carboxylic acid via
Oxidation
This protocol is adapted from a patented method for the synthesis of 2-hydroxyquinoline-4-
carboxylic acids.

Materials:

2-hydroxy-4-halogenomethylquinoline

Hydrogen peroxide

Alkali metal hydroxide (e.g., NaOH)

Strong non-oxidizing acid (e.g., HCl)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36747956/
https://www.researchgate.net/publication/367324645_QSAR_modeling_and_molecular_docking_studies_of_2-oxo-1_2-dihydroquinoline-4-_carboxylic_acid_derivatives_as_p-glycoprotein_inhibitors_for_combating_cancer_multidrug_resistance
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.880067/full
https://sriramchem.com/product/2-hydroxyquinoline-4-carboxylic-acid/
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


React the 2-hydroxy-4-halogenomethylquinoline with an aqueous alkaline solution of

hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and

70°C.

The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and

1:20, and the ratio of starting material to alkali hydroxide should be between 1:6 and 1:15.

The reaction is typically complete within 4 to 8 hours.

After the reaction is complete, acidify the mixture with a strong non-oxidizing acid to a pH of

1 to 4.

The 2-hydroxyquinoline-4-carboxylic acid will precipitate out of the solution.

Collect the precipitate by filtration, wash with cold water, and dry.

Antioxidant Activity Assay (DPPH Radical Scavenging)
Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol

Test compound (2-Hydroxyquinoline-4-carboxylic acid)

Positive control (e.g., Ascorbic acid)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of the test compound in methanol.

Prepare a series of dilutions of the test compound.

Prepare a 0.1 mM solution of DPPH in methanol.
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In a 96-well plate, add 100 µL of the DPPH solution to each well.

Add 100 µL of the different concentrations of the test compound, positive control, or

methanol (as a blank) to the respective wells.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Calculate the percentage of DPPH radical scavenging activity.

Antimicrobial Susceptibility Test (Broth Microdilution)
Materials:

Test compound

Bacterial strain

Mueller-Hinton Broth (MHB)

96-well microplate

Incubator

Procedure:

Prepare a stock solution of the test compound.

Perform serial dilutions of the test compound in MHB in a 96-well plate.

Prepare a standardized inoculum of the bacterial strain.

Inoculate each well with the bacterial suspension.

Include a positive control (bacteria without compound) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.
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Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the

compound that completely inhibits visible bacterial growth.

Visualizations
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Lead Discovery and Optimization

Preclinical Development

Clinical Trials

2-Hydroxyquinoline-4-carboxylic acid Scaffold

Synthesis of Derivatives
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Structure-Activity Relationship (SAR) Studies
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New Drug Application
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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